1-Benzyl-4-(Boc-amino)piperidine-4-carboxylic acid
Overview
Description
1-Benzyl-4-(Boc-amino)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C18H26N2O4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a benzyl group, a tert-butoxycarbonyl (Boc) protected amino group, and a carboxylic acid functional group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit p38a mitogen-activated protein kinase and act as antagonists for muscarinic acetylcholine receptors and beta 2 adrenoceptors .
Mode of Action
For instance, inhibition of p38a mitogen-activated protein kinase can lead to the suppression of inflammatory responses .
Biochemical Pathways
Based on the targets it interacts with, it can be inferred that it may influence pathways related to inflammation and neurotransmission .
Result of Action
Based on its potential targets, it can be inferred that the compound may have anti-inflammatory effects and could influence neurotransmission .
Biochemical Analysis
Biochemical Properties
1-Benzyl-4-(Boc-amino)piperidine-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. It interacts with various enzymes, proteins, and biomolecules, facilitating the formation of peptide bonds and other covalent linkages. The compound’s tert-butoxycarbonyl (Boc) group serves as a protective group for the amino functionality, preventing unwanted side reactions during synthesis . This interaction is crucial for maintaining the integrity of the amino group until it is needed for further reactions.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modulate these processes is attributed to its interaction with specific cellular receptors and enzymes. For instance, it can affect the activity of proteases and other enzymes involved in protein degradation and synthesis . Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of specific genes involved in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s Boc group provides steric hindrance, which can inhibit the activity of certain enzymes by blocking their active sites . Conversely, the removal of the Boc group can activate enzymes by exposing their active sites, allowing substrate binding and catalysis. Additionally, the compound’s benzyl group can interact with hydrophobic pockets in proteins, stabilizing the protein structure and influencing its activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to heat, light, or moisture . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects include changes in enzyme activity, gene expression, and cellular metabolism, which can persist even after the compound has been metabolized or degraded.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, including cellular damage, inflammation, and disruption of normal cellular processes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and degradation. The compound can be metabolized by cytochrome P450 enzymes, which oxidize the benzyl group and other functional groups, leading to the formation of metabolites that are further processed by phase II enzymes . These metabolic pathways can affect the compound’s bioavailability, distribution, and overall efficacy in biochemical reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by amino acid transporters, which recognize its structural similarity to natural amino acids . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular compartments or organelles by targeting signals or post-translational modifications . For example, the presence of the Boc group can influence the compound’s localization to the endoplasmic reticulum or other membrane-bound organelles, where it can participate in protein synthesis and modification processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylic acid can be synthesized through a multi-step process. One common method involves the protection of the amino group of piperidine with a Boc group, followed by benzylation and carboxylation. The reaction conditions typically involve the use of reagents such as di-tert-butyl dicarbonate (Boc2O) for Boc protection, benzyl chloride for benzylation, and carbon dioxide for carboxylation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols .
Scientific Research Applications
1-Benzyl-4-(Boc-amino)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of drugs targeting various diseases, including cancer and neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-Boc-4-aminopiperidine-4-carboxylic acid: Similar in structure but lacks the benzyl group.
4-Amino-1-Boc-piperidine: Another Boc-protected piperidine derivative used in organic synthesis.
Isonipecotic acid: A piperidine derivative with a carboxylic acid group but without Boc protection
Uniqueness: 1-Benzyl-4-(Boc-amino)piperidine-4-carboxylic acid is unique due to the presence of both a benzyl group and a Boc-protected amino group, which confer specific reactivity and stability. This makes it particularly valuable in the synthesis of complex molecules and pharmaceuticals .
Properties
IUPAC Name |
1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-17(2,3)24-16(23)19-18(15(21)22)9-11-20(12-10-18)13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,19,23)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXFCLVBUXTWRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCN(CC1)CC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671947 | |
Record name | 1-Benzyl-4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10671947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150435-81-7 | |
Record name | 1-Benzyl-4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10671947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.